

6-Bromo-2-chloroquinoline molecular structure and formula

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **6-Bromo-2-chloroquinoline**

Cat. No.: **B023617**

[Get Quote](#)

In-Depth Technical Guide to 6-Bromo-2-chloroquinoline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, formula, chemical properties, synthesis, and biological significance of **6-Bromo-2-chloroquinoline**. The information is curated for professionals in research and drug development, with a focus on quantitative data, detailed experimental protocols, and the visualization of related chemical and biological processes.

Core Compound Information

6-Bromo-2-chloroquinoline is a halogenated aromatic heterocyclic compound.^[1] It features a quinoline ring system, which is a fused benzene and pyridine ring, substituted with a bromine atom at the 6-position and a chlorine atom at the 2-position.^[1] This compound is primarily utilized as a key intermediate in the synthesis of a variety of organic molecules, particularly in the pharmaceutical and materials science sectors.^[2]

Molecular Structure and Formula

The molecular structure of **6-Bromo-2-chloroquinoline** is characterized by its rigid, planar quinoline core with halogen substituents that influence its reactivity and potential biological activity.

- Molecular Formula: C₉H₅BrCIN
- IUPAC Name: **6-bromo-2-chloroquinoline**[\[3\]](#)[\[4\]](#)
- CAS Number: 1810-71-5[\[1\]](#)[\[3\]](#)
- Molecular Weight: 242.50 g/mol [\[3\]](#)[\[5\]](#)

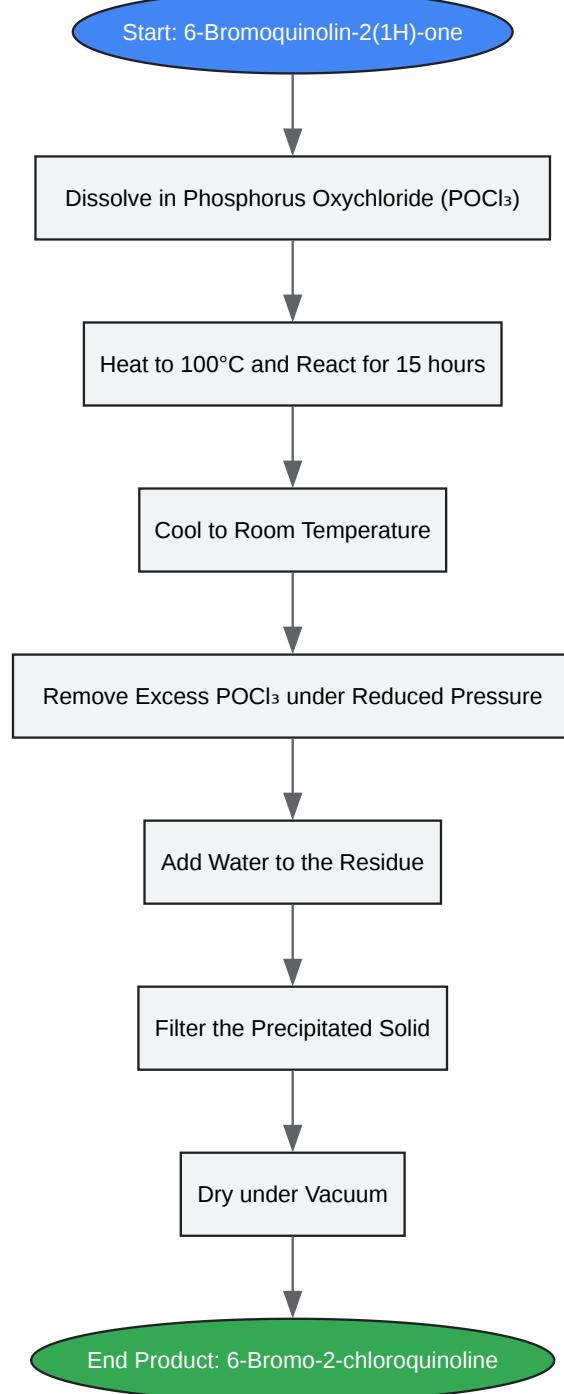
Physicochemical Properties

The physical and chemical properties of **6-Bromo-2-chloroquinoline** are summarized in the table below. It typically appears as a white to off-white or pale yellow crystalline solid.[\[1\]](#) It is soluble in organic solvents like chloroform and methanol but is sparingly soluble in water.[\[6\]](#)

Property	Value	Source(s)
Appearance	White to off-white/pale yellow crystalline solid	[1]
Melting Point	148-150 °C	[6]
Boiling Point	325.7 ± 22.0 °C (Predicted)	[6]
Density	1.673 ± 0.06 g/cm ³ (Predicted)	[6]
pKa	-0.48 ± 0.43 (Predicted)	[6]
Solubility	Soluble in Chloroform and Methanol; Sparingly soluble in water	[6]
Storage	2-8°C, under inert gas (e.g., Nitrogen or Argon)	[5]

Spectral Data

Technique	Data Highlights	Source(s)
GC-MS	Available on PubChem, Instrument: Agilent 6890 GC-MS	[3]
FTIR	Available on PubChem, Instrument: Bruker Tensor 27 FT-IR	[3]
Raman	Available on PubChem, Instrument: Bruker MultiRAM Stand Alone FT-Raman Spectrometer	[3]
¹ H NMR	(400 MHz, DMSO-d6) δ ppm: 7.41 (d, J = 8.4 Hz, 1H), 7.79-7.82 (m, 1H), 7.89 (d, J = 9.2 Hz, 1H), 7.98-7.99 (m, 1H), 8.02 (d, J = 8.8 Hz, 1H)	[7]
LC-MS (ES)	m/z = 241.0, 243.0 [M + H] ⁺	[7]


Synthesis of 6-Bromo-2-chloroquinoline

The synthesis of **6-Bromo-2-chloroquinoline** can be achieved through various routes. A common and effective method involves the chlorination of 6-bromoquinolin-2(1H)-one using phosphorus oxychloride.

Synthesis Workflow

The following diagram illustrates a typical workflow for the synthesis of **6-Bromo-2-chloroquinoline** from 6-bromoquinolin-2(1H)-one.

Synthesis Workflow of 6-Bromo-2-chloroquinoline

PI3K/Akt/mTOR Signaling Pathway and Quinoline Inhibition

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00534E [pubs.rsc.org]
- 3. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05594H [pubs.rsc.org]
- 5. 6-Bromo-2-chloroquinoline | C9H5BrCIN | CID 12894086 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Quinoline antimalarials: mechanisms of action and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 6-BROMO-2-CHLORO-QUINOLINE | 1810-71-5 [chemicalbook.com]
- To cite this document: BenchChem. [6-Bromo-2-chloroquinoline molecular structure and formula]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b023617#6-bromo-2-chloroquinoline-molecular-structure-and-formula]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com